N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
Description
N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This particular compound features a unique structure that combines a benzimidazole core with benzyl and acetamide groups, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-benzyl-2-[3-[(3-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C26H24N4O2/c1-18-8-7-11-20(14-18)17-29-25(32)23(15-24(31)27-16-19-9-3-2-4-10-19)30-22-13-6-5-12-21(22)28-26(29)30/h2-14,23H,15-17H2,1H3,(H,27,31) |
InChI Key |
QHPFQNFLIDLGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is achieved by condensing o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite.
Introduction of the benzyl group: The benzimidazole intermediate is then reacted with benzyl chloride under basic conditions to introduce the benzyl group.
Acetamide formation: Finally, the compound is treated with acetic anhydride to form the acetamide group.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated reactors and continuous flow processes.
Chemical Reactions Analysis
N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
N-methylbenzylamine: Used in dye production and as a catalytic agent.
3-methylbenzyl chloride: A precursor in organic synthesis.
Indole derivatives: Known for their diverse biological activities.
N-benzyl-2-[1-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide stands out due to its unique combination of functional groups, which enhances its biological activity and makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
